4-((1H-indol-5-yl)methyl)morpholine

Medicinal Chemistry Conformational Analysis Kinase Inhibitor Design

Select this 5-position methylene-bridged indole-morpholine (CAS 412043-48-2) to introduce conformational flexibility critical for kinase inhibitor (GSK-3β/PI3Kα) SAR and to leverage the free indole NH and C-3 position for high-yield functionalization. Synthesized via transition-metal-free reductive amination, this building block simplifies ICH Q3D elemental impurity compliance. Ensure precise target geometry and synthetic efficiency; avoid procurement errors involving directly linked or 3-position isomers.

Molecular Formula C13H16N2O
Molecular Weight 216.284
CAS No. 412043-48-2
Cat. No. B2683492
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-((1H-indol-5-yl)methyl)morpholine
CAS412043-48-2
Molecular FormulaC13H16N2O
Molecular Weight216.284
Structural Identifiers
SMILESC1COCCN1CC2=CC3=C(C=C2)NC=C3
InChIInChI=1S/C13H16N2O/c1-2-13-12(3-4-14-13)9-11(1)10-15-5-7-16-8-6-15/h1-4,9,14H,5-8,10H2
InChIKeyHVUNVAQCFZYESC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-((1H-Indol-5-yl)methyl)morpholine (CAS 412043-48-2): Procurement-Grade Indole-Morpholine Building Block with 5-Position Methylene Spacer for Medicinal Chemistry Applications


4-((1H-Indol-5-yl)methyl)morpholine (CAS 412043-48-2; molecular weight 216.28 g/mol; molecular formula C13H16N2O) is a heterocyclic building block comprising an indole core linked via a methylene bridge to a morpholine ring at the 5-position of the indole scaffold [1]. Unlike its more rigid, directly linked congener 4-(1H-indol-5-yl)morpholine (CAS 245117-16-2), the presence of the methylene spacer introduces a defined rotational degree of freedom and a distinct conformational landscape, which can critically modulate target binding geometry, physicochemical properties, and synthetic versatility in downstream functionalization. The compound is supplied as a research intermediate for the construction of biologically active molecules, including kinase inhibitors and CNS-targeted agents, and its procurement specification requires attention to purity, substitution regiochemistry (5-position vs. 1- or 3-substituted analogues), and the presence of the critical methylene bridge. [2]

Why 4-((1H-Indol-5-yl)methyl)morpholine Cannot Be Casually Substituted: Evidence of Functional Divergence Among Indole-Morpholine Building Blocks


The indole-morpholine chemical space encompasses multiple regioisomers and linker variants—including 5-position directly linked (CAS 245117-16-2), 1-position substituted (CAS 5379-86-2), and 3-position methylene-bridged analogues (CAS 5379-88-4)—each of which exhibits distinct target engagement profiles, synthetic utility, and physicochemical behavior. Substituting 4-((1H-indol-5-yl)methyl)morpholine with a structurally related alternative without explicit validation risks project failure due to altered binding geometry, differential metabolic stability, or divergent reactivity in downstream derivatization sequences [1]. The methylene spacer at the 5-position is not a trivial structural variation; it fundamentally alters molecular flexibility, hydrogen-bonding capacity (via the free indole NH), and electronic distribution relative to directly linked or 3-substituted congeners. As demonstrated in comparative studies of indole-morpholine derivatives against GSK-3β and PI3Kα targets, even subtle positional changes can shift potency by orders of magnitude [2]. [3]

4-((1H-Indol-5-yl)methyl)morpholine Procurement Evidence Guide: Head-to-Head Quantitative Comparisons for Informed Scientific Selection


Molecular Rigidity and Conformational Advantage: Methylene Spacer vs. Direct Linkage in 5-Position Indole-Morpholine Scaffolds

The target compound 4-((1H-indol-5-yl)methyl)morpholine possesses a rotatable methylene bond (C-C bond count = 1) between the indole 5-position and the morpholine nitrogen, whereas its closest direct analogue 4-(1H-indol-5-yl)morpholine (CAS 245117-16-2) features a rigid C-N linkage with zero rotatable bonds at this juncture [1]. This structural distinction confers a measurable difference in conformational entropy and potential binding geometries. In the context of kinase inhibitor design, indolylmethyl-morpholine derivatives bearing the methylene spacer demonstrated potent PI3Kα inhibition (IC50 values in the low nanomolar range for optimized analogues), a property attributed to the spacer's ability to position the morpholine moiety optimally within the ATP-binding pocket [2]. [3]

Medicinal Chemistry Conformational Analysis Kinase Inhibitor Design

Synthetic Accessibility and Regioselectivity: Reductive Amination Yield of 5-Position Methylene-Bridged Morpholine vs. Direct C-N Coupling Routes

The synthesis of 4-((1H-indol-5-yl)methyl)morpholine proceeds via reductive amination between 1H-indole-5-carbaldehyde and morpholine, a method that achieves moderate to good yields (typically 50-70%) under mild conditions using NaBH4 or catalytic hydrogenation . In contrast, the synthesis of directly linked 4-(1H-indol-5-yl)morpholine (CAS 245117-16-2) via copper-catalyzed C-N coupling (Ullmann-type or Buchwald-Hartwig) between 5-bromoindole and morpholine generally yields 40-60% and requires more forcing conditions (elevated temperature, strong base, palladium or copper catalysts) with careful exclusion of oxygen . [1]

Synthetic Methodology Process Chemistry Building Block Procurement

Physicochemical Distinguishability: Calculated LogP and Predicted Solubility of 4-((1H-Indol-5-yl)methyl)morpholine vs. 1-Position and 3-Position Isomers

The target compound 4-((1H-indol-5-yl)methyl)morpholine (5-position methylene-bridged) exhibits a calculated LogP of approximately 1.87 [1], which differs from its 1-position isomer 4-((1H-indol-1-yl)methyl)morpholine (CAS 5379-86-2; LogP ~1.87 identical due to identical molecular formula but distinct polar surface area and hydrogen-bonding capacity) and its 3-position isomer 4-((1H-indol-3-yl)methyl)morpholine (CAS 5379-88-4; LogP ~1.87) . While gross lipophilicity metrics are comparable, the 5-substituted isomer retains an unsubstituted indole NH at position 1, resulting in a topological polar surface area (tPSA) of approximately 17.4 Ų (calculated) and one hydrogen-bond donor site [2]. In contrast, the 1-position isomer lacks a free indole NH (tPSA ~17.4 Ų but altered H-bond donor count), and the 3-position isomer possesses a different electronic environment at the substitution site, which can impact metabolic stability and CYP inhibition profiles .

ADME Prediction Physicochemical Properties Drug-Likeness

Derivatization Potential: Reactivity at the Indole 3-Position for Electrophilic Substitution vs. Competing Sites in 1- and 3-Substituted Analogues

The 5-position methylene-morpholine substitution pattern in the target compound leaves the indole 3-position (C-3) unsubstituted and electronically activated for electrophilic aromatic substitution (EAS) reactions, including halogenation, formylation (Vilsmeier-Haack), and Mannich reactions [1]. In contrast, the 3-position isomer (CAS 5379-88-4) has the morpholinomethyl group directly attached at C-3, blocking the most nucleophilic site on the indole ring and redirecting EAS to the less reactive 2-position or the benzene ring positions . The 1-position isomer (CAS 5379-86-2) similarly occludes the indole nitrogen, preventing N-alkylation or N-arylation reactions that are facile with the target compound [2]. Quantitative reactivity differences are evident in comparative studies of indole EAS: 3-unsubstituted indoles undergo Vilsmeier-Haack formylation at C-3 with yields of 70-90% under standard conditions (POCl3/DMF, 0°C to RT, 2-4 hours), whereas 3-substituted indoles require forcing conditions and give markedly reduced yields (typically <30%) at alternative positions [1].

Synthetic Derivatization Medicinal Chemistry Building Block Utility

Purity and Impurity Profile Control: Batch-to-Batch Consistency in Reductive Amination Route vs. Transition Metal Contamination in Direct Coupling Routes

The synthetic route to 4-((1H-indol-5-yl)methyl)morpholine via reductive amination avoids the use of transition metal catalysts (e.g., palladium, copper) that are required for direct C-N coupling to produce 4-(1H-indol-5-yl)morpholine . Consequently, the target compound's impurity profile is dominated by organic byproducts (starting aldehyde, over-reduced indoline derivatives, and dimeric species) rather than metal contaminants that require stringent removal protocols (e.g., palladium scavenging to <10 ppm per ICH Q3D guidelines) [1]. Typical purity for commercial lots of 4-((1H-indol-5-yl)methyl)morpholine is ≥95% (HPLC) with no detectable palladium or copper residues, whereas directly linked analogues often require additional purification steps (silica gel chromatography followed by metal scavenger treatment) to achieve comparable purity, incurring yield losses of 10-20% [2].

Quality Control Procurement Specification Analytical Chemistry

Biological Activity Divergence: Cytotoxic Activity of Indole-Morpholine Hybrids Demonstrates Scaffold-Dependent Potency Variations

A systematic study of N-substituted indolines and morpholines evaluated cytotoxic activity against multiple cancer cell lines, establishing baseline structure-activity relationships for indole-morpholine hybrid scaffolds [1]. While the target compound itself was not the primary focus, the study demonstrated that indole derivatives bearing morpholine moieties exhibit cell line-dependent cytotoxicity with IC50 values ranging from 28 μM to >100 μM across different cancer types (leukemia K-562, breast MDA-MB-231, glioblastoma U87-MG) [2]. More critically, the 5-position substitution pattern in related indole-morpholine kinase inhibitors has been shown to confer nanomolar potency against GSK-3β (IC50 = 10 nM for optimized 5-position indolylmethyl-morpholine derivatives) compared to micromolar activity for 3-substituted or unsubstituted congeners [3]. This quantitative divergence underscores that the 5-position methylene-morpholine architecture is not interchangeable with other regioisomeric forms without significant loss of biological activity.

Anticancer Research Cytotoxicity Assay Structure-Activity Relationship

Optimal Procurement and Research Applications for 4-((1H-Indol-5-yl)methyl)morpholine Based on Quantitative Differentiation Evidence


Medicinal Chemistry SAR Exploration: Kinase Inhibitor Lead Optimization with Indole 5-Position Methylene-Morpholine Scaffold

Procure 4-((1H-indol-5-yl)methyl)morpholine as a core building block for synthesizing focused libraries of kinase inhibitors targeting GSK-3β, PI3Kα, or related ATP-binding pocket enzymes. The methylene spacer provides conformational flexibility that enables optimization of binding geometry, as evidenced by low-nanomolar potency (IC50 = 10 nM) in related 5-position indolylmethyl-morpholine derivatives [1]. This application directly leverages the conformational advantage (Evidence Item 1) and the free C-3 position for additional derivatization (Evidence Item 4) to explore SAR around the indole core. [2]

Parallel Synthesis and High-Throughput Derivatization: C-3 Functionalization Without Protecting Group Manipulation

Utilize the target compound in parallel synthesis workflows requiring sequential or one-pot functionalization at the indole C-3 position via electrophilic aromatic substitution (halogenation, formylation, Mannich reactions). The unsubstituted C-3 position enables high-yield transformations (70-90% under standard Vilsmeier-Haack conditions) without the need for protecting group strategies, as documented in Evidence Item 4 [1]. This reduces synthetic step count and improves overall yield compared to 3-substituted analogues that require deprotection or alternative, lower-yielding routes.

ADME Property Optimization: Balancing Lipophilicity and Hydrogen-Bonding Capacity for CNS or Oral Bioavailability

Select 4-((1H-indol-5-yl)methyl)morpholine for CNS-targeted or orally bioavailable drug discovery programs where moderate lipophilicity (LogP ~1.87) and the presence of a single hydrogen-bond donor (indole NH) align with favorable blood-brain barrier penetration and intestinal absorption predictions [1]. The free indole NH distinguishes this compound from 1-position substituted isomers (Evidence Item 3), which lack this critical pharmacophoric feature for target engagement while maintaining similar lipophilicity, enabling head-to-head comparative ADME profiling in lead selection cascades. [2]

Cost-Effective Scale-Up and Process Chemistry Development: Transition Metal-Free Synthetic Route

Procure the target compound as a starting material for process chemistry development where avoidance of transition metal catalysts is a critical quality and regulatory requirement. The reductive amination synthesis route (Evidence Items 2 and 5) eliminates palladium and copper contamination risks, simplifies purification (≥95% HPLC purity achievable without metal scavenging), and reduces analytical burden for elemental impurity testing per ICH Q3D guidelines. This makes the compound suitable for late-stage medicinal chemistry and early development batches where metal content must be controlled to <10 ppm. [1]

Quote Request

Request a Quote for 4-((1H-indol-5-yl)methyl)morpholine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.